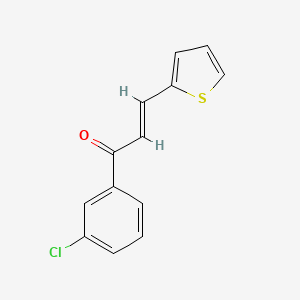![molecular formula C13H19FN2 B3092093 (3S)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine CAS No. 1222712-67-5](/img/structure/B3092093.png)
(3S)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine
Descripción general
Descripción
(3S)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-fluoro-2-methylphenylmethyl group at the 1-position and an amine group at the 3-position. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 4-Fluoro-2-methylphenylmethyl Group: This step involves the alkylation of the piperidine ring with a 4-fluoro-2-methylbenzyl halide under basic conditions.
Introduction of the Amine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing imines back to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems, including its potential as a ligand for specific receptors.
Medicine:
Drug Development: The compound may serve as a lead compound or a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological or psychiatric disorders.
Industry:
Chemical Industry: The compound can be used in the chemical industry as a building block for the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of (3S)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (3S)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine
- (3S)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-ol
- (3S)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-carboxylic acid
Comparison:
- Structural Differences: The primary difference between these compounds lies in the functional groups attached to the piperidine ring. For example, the presence of an amine group in this compound, a hydroxyl group in (3S)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-ol, and a carboxylic acid group in (3S)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-carboxylic acid.
- Chemical Properties: These structural differences result in variations in chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The biological activity of these compounds may also differ based on the functional groups present, influencing their potential applications in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
(3S)-1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-10-7-12(14)5-4-11(10)8-16-6-2-3-13(15)9-16/h4-5,7,13H,2-3,6,8-9,15H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMFMHZBZINZPV-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2CCCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)CN2CCC[C@@H](C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate](/img/structure/B3092010.png)



![(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092043.png)
![(3S)-1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092047.png)
![(3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol](/img/structure/B3092049.png)
![(3R)-1-[(3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092054.png)
![(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3092075.png)
![(3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3092080.png)
![(3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092085.png)
![(3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092086.png)
![(3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092090.png)
![(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092103.png)
